molecular formula C16H6N8O8S4 B14363351 5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole CAS No. 93269-48-8

5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole

Cat. No.: B14363351
CAS No.: 93269-48-8
M. Wt: 566.5 g/mol
InChI Key: NTRBABKJSHUGON-UHFFFAOYSA-N
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Description

5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole core with two dinitrophenyl sulfanyl groups attached, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenyl sulfanyl derivatives with thiadiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential interactions with biological molecules can be explored for applications in drug discovery and development.

    Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for further investigation in medicinal chemistry.

    Industry: Its properties could be harnessed for the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism by which 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole exerts its effects involves interactions with molecular targets and pathways. The compound’s dinitrophenyl groups can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The thiadiazole core may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole stands out due to its specific combination of dinitrophenyl sulfanyl groups and a thiadiazole core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

93269-48-8

Molecular Formula

C16H6N8O8S4

Molecular Weight

566.5 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-5-[5-(2,4-dinitrophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H6N8O8S4/c25-21(26)7-1-3-11(9(5-7)23(29)30)33-15-19-17-13(35-15)14-18-20-16(36-14)34-12-4-2-8(22(27)28)6-10(12)24(31)32/h1-6H

InChI Key

NTRBABKJSHUGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)C3=NN=C(S3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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